molecular formula C38H57N9O19 B1683619 Ysdspstst peptide CAS No. 130007-45-3

Ysdspstst peptide

Cat. No. B1683619
M. Wt: 943.9 g/mol
InChI Key: OSDSURFECJYOEM-BACBJXSSSA-N
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Description

The Ysdspstst peptide is a biochemical . It is a specific substrate for the enzyme O-GlcNAc transferase (OGT) . The exact mass of the compound Ysdspstst peptide is 943.


Synthesis Analysis

The synthesis of peptides like Ysdspstst often involves solid-phase peptide synthesis (SPPS), which is carried out using different types of automated peptide synthesis instruments . The synthesis of Ysdspstst peptide has been reported in the literature .


Molecular Structure Analysis

The molecular structure of peptides can be investigated using a range of Nuclear Magnetic Resonance (NMR) techniques . These techniques are capable of determining high-resolution structures of biomolecules in solution .


Chemical Reactions Analysis

The Ysdspstst peptide is involved in the formation and cleavage of the O-GlcNAc O-glycosidic linkage . The OGT enzyme catalyzes the transfer of N-acetylglucosamine from uridine diphosphate N-acetylglucosamine to the hydroxyl group of specific Thr and Ser residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides can be calculated using tools such as the ProtParam tool and the Peptide Analyzing Tool . These tools can provide information on properties such as charge-pH map, pI, hydrophobicity, and mass .

Scientific Research Applications

Yeast Surface Display System and Biotechnological Applications

Yeast surface display (YSD) is a versatile platform used for the heterologous expression of proteins, including peptides like Ysdspstst, on the yeast cell surface. This technique offers advantages like correct protein folding, post-translational modifications, and ease of genetic manipulation. YSD is instrumental in studying protein-protein interactions, antibody design, and protein engineering. It has diverse applications in library screening, vaccine development, biosensors, ethanol production, and biocatalysis. Recent strategies aim to enhance the efficiency and selection of displayed proteins, making YSD a promising technology for biotechnological applications (Teymennet-Ramírez, Martínez-Morales, & Trejo‐Hernández, 2022).

Peptide-mediated Delivery into Yeasts and Bacteria

In research and therapeutics, overcoming microbial cell barriers is crucial for effective substance application. Carrier peptides can facilitate the delivery of large molecular mass molecules into microorganisms. A study demonstrated the efficiency of various peptide sequences, including Ysdspstst, in mediating the delivery of green fluorescent protein into yeasts and bacteria. This approach can significantly enhance the delivery of substances for research and therapeutic purposes (Rajarao, Nekhotiaeva, & Good, 2002).

Enzymatic Modification and Protein Research

An important aspect of protein research involves enzymatic addition to proteins. Ysdspstst peptide has been used as a substrate in studies focusing on the enzymatic addition of O-GlcNAc to proteins. This involves identifying and characterizing enzymes responsible for adding O-linked N-acetylglucosamine to proteins, a critical modification influencing various biological processes. The use of Ysdspstst peptide in such studies aids in understanding enzyme-substrate interactions and the impact of specific amino acid changes on enzymatic activity (Haltiwanger, Holt, & Hart, 1990).

Future Directions

Peptide drug development has made great progress in the last decade . The therapeutic potential of peptides is being explored in various disease-related targets . The future of peptides like Ysdspstst lies in further understanding their biological roles and potential therapeutic applications .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O19/c1-16(52)28(36(63)43-24(14-50)34(61)46-29(17(2)53)38(65)66)45-33(60)23(13-49)42-35(62)26-4-3-9-47(26)37(64)25(15-51)44-31(58)21(11-27(55)56)40-32(59)22(12-48)41-30(57)20(39)10-18-5-7-19(54)8-6-18/h5-8,16-17,20-26,28-29,48-54H,3-4,9-15,39H2,1-2H3,(H,40,59)(H,41,57)(H,42,62)(H,43,63)(H,44,58)(H,45,60)(H,46,61)(H,55,56)(H,65,66)/t16-,17-,20+,21+,22+,23+,24+,25+,26+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDSURFECJYOEM-BACBJXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156290
Record name Ysdspstst peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ysdspstst peptide

CAS RN

130007-45-3
Record name Ysdspstst peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ysdspstst peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SPN Iyer, GW Hart - Handbook of Glycosyltransferases and Related Genes, 2002 - Springer
… Specificity for the YSDSPSTST peptide of the enzyme was demonstrated by assaying either … contains 50 mM sodium cacodylate pH 6.0, 3.2 mM YSDSPSTST peptide (150flg), 2.5mM 5'-…
Number of citations: 2 link.springer.com
AJ Reason, IP Blench, RS Haltiwanger, GW Hart… - …, 1991 - academic.oup.com
… ions for the YSGSPSTST peptide occur at m/z 1222 (6 Prop), 1278 (7 Prop), 1318 (6 Prop, 1 TFA), 1334 (8 Prop) and 1374 (7 Prop, 1 TFA) (Figure 5a), while the YSDSPSTST peptide …
Number of citations: 20 academic.oup.com
X Wang - 2007 - macsphere.mcmaster.ca
0-GlcNAc modification is a single N-acetylglucosamine (GlcNAc) modification on Ser or Thr residue on protein. The addition and removal of the 0GlcNAc molecule are controlled by two …
Number of citations: 0 macsphere.mcmaster.ca
JSN **bo - 2003 - search.proquest.com
The objective of this thesis was to investigate the functional role of UDP-N-acetylglucosamine polypeptide β-N-acetylglucosaminyl transferase (OGT) in cellular glycosylation. The …
Number of citations: 0 search.proquest.com
Y Wang, H Shu, J Liu, X **, L Wang, Y Qu… - Journal of Biological …, 2022 - ASBMB
Epidermal growth factor (EGF) is one of the most well-characterized growth factors and plays a crucial role in cell proliferation and differentiation. Its receptor EGFR has been extensively …
Number of citations: 6 www.jbc.org
MR Chevrier - 1993 - search.proquest.com
This thesis describes the design, construction and characterization of an ultraviolet laser desorption time-of-flight (TOF) mass spectrometer and its subsequent application to …
Number of citations: 3 search.proquest.com

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